molecular formula C25H40O6 B11830275 2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)- CAS No. 324763-45-3

2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-

Cat. No.: B11830275
CAS No.: 324763-45-3
M. Wt: 436.6 g/mol
InChI Key: VDTZQPHQAISVEI-QXUYBEEESA-N
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Description

2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furanone ring, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the furanone ring and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Furanone Ring: This can be achieved through cyclization reactions involving precursors such as γ-hydroxy acids or γ-lactones.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-phenyl]-3-(1-methylethyl)-: A similar compound with a simpler structure.

    2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[(4-methoxyphenyl)methyl]-3-(1-methylethyl)-: Another related compound with different substituents.

Uniqueness

The uniqueness of 2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

324763-45-3

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

IUPAC Name

(3S,5S)-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C25H40O6/c1-16(2)19(14-21(26)23-15-20(17(3)4)25(27)31-23)12-18-8-9-22(29-6)24(13-18)30-11-7-10-28-5/h8-9,13,16-17,19-21,23,26H,7,10-12,14-15H2,1-6H3/t19-,20-,21+,23-/m0/s1

InChI Key

VDTZQPHQAISVEI-QXUYBEEESA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)O

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)O

Origin of Product

United States

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